molecular formula C16H13N5O4S B2969755 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1251578-60-5

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2969755
CAS No.: 1251578-60-5
M. Wt: 371.37
InChI Key: LGWOYYQHOMKAHR-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylthiazol moiety at the 5-position and an acetamide group linked to a benzo[d]oxazol-2-one fragment. The benzo[d]oxazol-2-one component may enhance metabolic stability or binding affinity compared to simpler analogs .

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c1-8-13(26-9(2)17-8)14-19-20-15(25-14)18-12(22)7-21-10-5-3-4-6-11(10)24-16(21)23/h3-6H,7H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWOYYQHOMKAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, an oxadiazole ring, and a benzoxazole moiety, contributing to its biological activity. The molecular formula is C14H10N6O2S2C_{14}H_{10}N_6O_2S^2 with a molecular weight of approximately 358.4 g/mol .

Biological Activities

Research indicates that derivatives of oxadiazole and thiazole exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Several studies have reported that compounds containing the 1,3,4-thiadiazole nucleus demonstrate significant anticancer properties by inhibiting cell proliferation in various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values of 4.37 ± 0.7 µM and 8.03 ± 0.5 µM respectively .
    • Mechanisms include the inhibition of DNA synthesis and modulation of key signaling pathways involved in tumorigenesis .
  • Antimicrobial Activity :
    • The compound has shown efficacy against bacterial virulence factors, suggesting potential use in combating infections by disrupting critical cellular processes .
    • The thiazole and oxadiazole rings facilitate interactions with various biological targets, enhancing antimicrobial activity.
  • Anti-inflammatory Properties :
    • Compounds with similar structural frameworks have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways such as histone deacetylases and carbonic anhydrase .
  • Receptor Modulation : It can act as an antagonist at adenosine receptors and other key receptors involved in cancer progression .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest .
  • In Vivo Studies :
    • Animal models treated with similar oxadiazole derivatives exhibited reduced tumor growth rates compared to control groups, indicating promising anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of the target compound with three structurally related molecules from the literature:

Compound Name Core Structure Pharmacological Activity Key Findings Reference
N-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (Target Compound) 1,3,4-Oxadiazole + Thiazol + Benzooxazolone Under investigation Superior metabolic stability in vitro compared to non-benzoxazolone derivatives .
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thiazolidinone + Thiadiazole Anticancer (in silico predictions) Moderate cytotoxicity (IC₅₀ = 18 µM) against MCF-7 cells; ROS-mediated apoptosis .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole + Indole Antimicrobial 8d derivative showed MIC = 4 µg/mL against S. aureus; better than fluconazole .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidinedione + Benzamide Antidiabetic (PPAR-γ agonism) EC₅₀ = 0.8 µM for PPAR-γ activation; lower adipogenic side effects .

Research Findings and Limitations

  • Anticancer Potential: The target compound’s 2,4-dimethylthiazol group mimics the MTT assay substrate, suggesting possible interference in tetrazolium-based viability assays. This necessitates validation via alternative methods (e.g., ATP assays) .
  • Antimicrobial Gaps : While indole-oxadiazole hybrids () show strong Gram-positive activity, the target compound’s benzooxazolone may limit penetration through bacterial membranes, requiring structural optimization.
  • Toxicity Concerns: Thioxothiazolidinones () exhibit hepatotoxicity at >50 µM, but the target compound’s acetamide linker may mitigate this risk via reduced reactive metabolite formation .

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